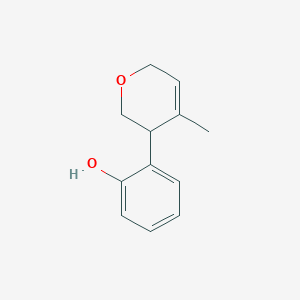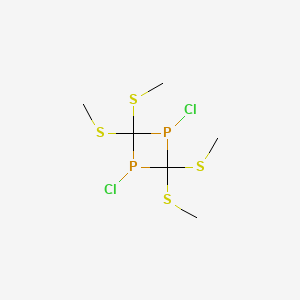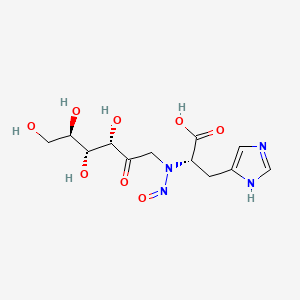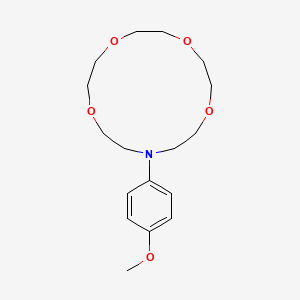![molecular formula C18H16Br2N2O2 B14349835 1-[(4-Carboxyphenyl)methyl]-4,4'-bipyridin-1-ium dibromide CAS No. 91234-67-2](/img/structure/B14349835.png)
1-[(4-Carboxyphenyl)methyl]-4,4'-bipyridin-1-ium dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Carboxyphenyl)methyl]-4,4’-bipyridin-1-ium dibromide is a chemical compound known for its unique structural and electrochemical properties. It belongs to the family of bipyridinium compounds, which are widely studied for their applications in supramolecular chemistry, molecular electronics, and as redox-active materials .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Carboxyphenyl)methyl]-4,4’-bipyridin-1-ium dibromide typically involves the reaction of 4,4’-bipyridine with a carboxyphenylmethyl halide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the mixture being heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and reaction time to maximize yield and purity .
化学反応の分析
Types of Reactions: 1-[(4-Carboxyphenyl)methyl]-4,4’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it can be reduced or oxidized depending on the conditions.
Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
1-[(4-Carboxyphenyl)methyl]-4,4’-bipyridin-1-ium dibromide has a wide range of applications in scientific research:
作用機序
The mechanism by which 1-[(4-Carboxyphenyl)methyl]-4,4’-bipyridin-1-ium dibromide exerts its effects is primarily through its redox activity. The compound can undergo reversible one- and two-electron reductions, which are accompanied by significant changes
特性
CAS番号 |
91234-67-2 |
|---|---|
分子式 |
C18H16Br2N2O2 |
分子量 |
452.1 g/mol |
IUPAC名 |
4-[(4-pyridin-1-ium-4-ylpyridin-1-ium-1-yl)methyl]benzoic acid;dibromide |
InChI |
InChI=1S/C18H14N2O2.2BrH/c21-18(22)17-3-1-14(2-4-17)13-20-11-7-16(8-12-20)15-5-9-19-10-6-15;;/h1-12H,13H2;2*1H |
InChIキー |
VVSKLTGMWNHXFO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C[N+]2=CC=C(C=C2)C3=CC=[NH+]C=C3)C(=O)O.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanediamide, N,N'-bis[1-(hydroxymethyl)-2-methylpropyl]-](/img/structure/B14349753.png)




![2-[4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B14349797.png)



![2-[(1-Hydroxypropan-2-yl)oxy]propanoic acid](/img/structure/B14349824.png)
![(E)-oxido-[oxido(propan-2-yl)azaniumylidene]-propan-2-ylazanium](/img/structure/B14349830.png)
![2-[2-(4-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14349843.png)


